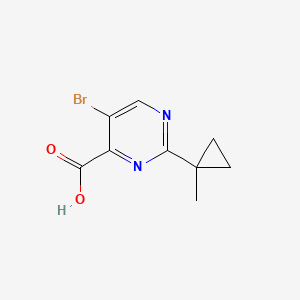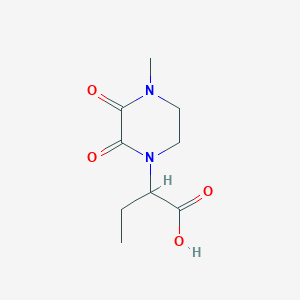
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” can be represented by the SMILES stringO=C(C(N(CCCC)CC1)=O)N1C(C)C(O)=O . The InChI representation is 1S/C11H18N2O4/c1-3-4-5-12-6-7-13(8(2)11(16)17)10(15)9(12)14/h8H,3-7H2,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis
The physical form of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is solid . The empirical formula isC11H18N2O4 and the molecular weight is 242.27 .
科学的研究の応用
Molecular Diversity and Synthesis
The synthesis and application of molecules related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid play a crucial role in creating molecular diversity, particularly in the development of spirocyclic 2,6-dioxopiperazine derivatives. These compounds are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles through a series of chemical reactions involving cyano hydration, cyclization, and N-alkylation. This method has been applied to various amino acids, demonstrating the versatility and potential of 2,6-dioxopiperazine structures in medicinal chemistry and drug design (González-Vera, García-López, & Herranz, 2005).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, which are structurally related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid, indicates promising anticonvulsant and antinociceptive activities. These compounds, synthesized to explore potential new hybrid anticonvulsants, have shown broad spectra of activity in preclinical seizure models. The study suggests these derivatives as candidates for further exploration in the treatment of epilepsy and pain management (Kamiński et al., 2016).
Synthetic Ion Channels
The development of synthetic ion channels using derivatives like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid showcases an innovative application of these compounds in nanofluidic devices. These channels, modified with photolabile hydrophobic molecules, can be optically gated to control the permselective transport of ionic species in aqueous solutions. This research highlights the potential of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid derivatives in creating functional materials for controlled release, sensing, and information processing applications (Ali et al., 2012).
PPARγ Agonists
The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists, involving structural modifications to enhance aqueous solubility and bioactivity, provides insights into the therapeutic potential of compounds related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid. These studies contribute to our understanding of the requirements for PPARγ binding, functional activity, selectivity, and solubility, offering a foundation for developing new drugs targeting metabolic diseases (Collins et al., 1998).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H315 - H319 which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
将来の方向性
As for future directions, more research is needed to understand the potential applications and safety implications of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid”. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
特性
IUPAC Name |
2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLQHKAYGJQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


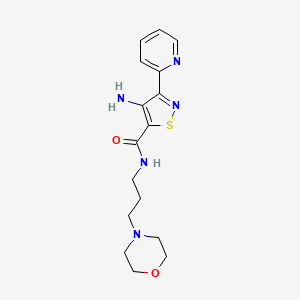
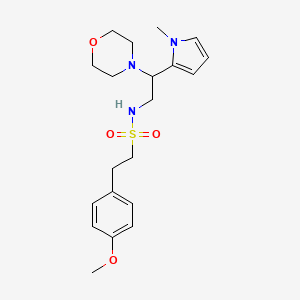
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)
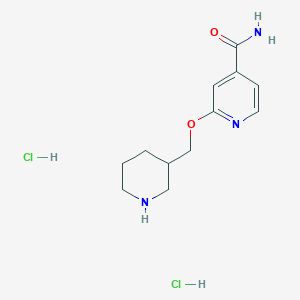
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)
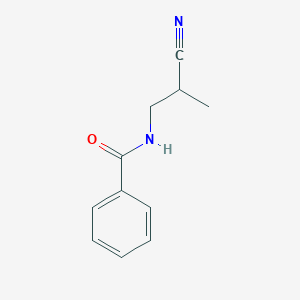
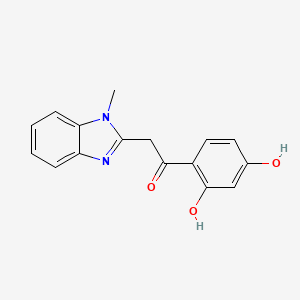
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)

![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
